7-Bromo vs. 8-Bromo Regioisomer: Synthetic Utility and Cross-Coupling Selectivity Differentiation
7-Bromo-11-phenyl-11H-benzo[a]carbazole presents a distinct synthetic entry point compared to the 8-bromo regioisomer (CAS 21064-34-6). The 7-position bromination on the benzo[a]carbazole framework provides a different electronic conjugation pathway and steric environment for subsequent cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. While both compounds serve as reactive building blocks for constructing conjugated OLED materials, the 7-bromo derivative offers access to substitution patterns that are sterically and electronically inaccessible from the 8-bromo isomer, enabling diversification of molecular architectures for fine-tuning optoelectronic properties [2].
| Evidence Dimension | Synthetic accessibility and regioisomeric differentiation |
|---|---|
| Target Compound Data | Bromine at 7-position on benzo[a]carbazole core; molecular weight 372.27 g/mol; N-phenyl substitution at 11-position |
| Comparator Or Baseline | 8-Bromo-11H-benzo[a]carbazole (CAS 21064-34-6); bromine at 8-position; no N-phenyl substitution; molecular weight 322.20 g/mol |
| Quantified Difference | Different bromine substitution position (7- vs. 8-) alters conjugation pathway and steric environment; N-phenyl substitution present only in target compound |
| Conditions | Structural comparison based on commercial availability and synthetic intermediate applications in OLED material development |
Why This Matters
This regioisomeric differentiation determines the molecular architecture of downstream OLED materials, directly affecting HOMO-LUMO energy level alignment and charge transport properties that cannot be achieved with alternative brominated benzocarbazole isomers.
- [1] Ningbo Inno. Key Role of 8-Bromo-11H-benzo[a]carbazole in OLED Advancement. View Source
- [2] Sych, G. et al. (2026). Carbazole-benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. Nanoscale Advances. View Source
